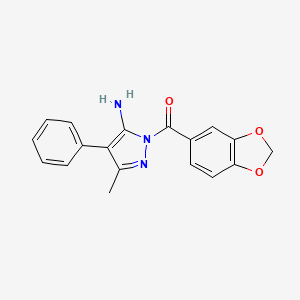

![molecular formula C19H19N3O3S2 B5509140 6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)

6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Heterocyclic compounds containing pyrimidine structures have been widely studied due to their diverse biological activities and potential applications in medicinal chemistry. The compound falls into this category, with its synthesis and analysis being of significant interest for understanding its properties and potential applications.

Synthesis Analysis

The synthesis of similar thieno[2,3-d]pyrimidines and related heterocycles typically involves multi-step reactions, including cyclization, thiation, and hydrolysis, among others. For example, Ramadan et al. (2019) described the synthesis of a pyrimidinethione derivative and its reactions with carbon electrophiles to synthesize selected fused heterocycles, showcasing the complexity and versatility in synthesizing such compounds (Ramadan, El‐Helw, & Sallam, 2019).

Aplicaciones Científicas De Investigación

1. Cytotoxic and Antimicrobial Activities

- A derivative, 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, showed potential in cytotoxic and antimicrobial activities. This suggests the compound's utility in the development of novel therapeutic agents (Ramadan, El‐Helw, & Sallam, 2019).

2. Synthesis of Adamantylated Pyrimidines

- Adamantylated pyrimidines, closely related to the compound , have been synthesized using the Biginelli reaction, showing the compound's relevance in organic chemistry and potential pharmaceutical applications (Lashmanova, Rybakov, & Shiryaev, 2016).

3. Novel Adamantylated Pyrimidines with Anticancer and Antimicrobial Properties

- Research on adamantylated pyrimidines has found significant anticancer and antimicrobial properties, indicating the potential of similar compounds in medical research and treatment (Orzeszko et al., 2004).

4. Antimicrobial Evaluation of Pyrimidines

- Studies on pyrimidine derivatives, such as the one , have shown promise in antimicrobial activities, suggesting their role in the development of new antimicrobial agents (Abdelghani et al., 2017).

5. Antioxidant Activity of Fused Heterocyclic Compounds Derived from Pyrimidine

- Fused heterocyclic compounds derived from pyrimidine derivatives have exhibited notable antioxidant activities, which could be significant in developing treatments against oxidative stress-related diseases (Salem et al., 2015).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

6-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-2,4-dioxo-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c20-7-12-14-15(16(24)22-18(25)21-14)27-17(12)26-8-13(23)19-4-9-1-10(5-19)3-11(2-9)6-19/h9-11H,1-6,8H2,(H2,21,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDNEOPGDFRFIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CSC4=C(C5=C(S4)C(=O)NC(=O)N5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)

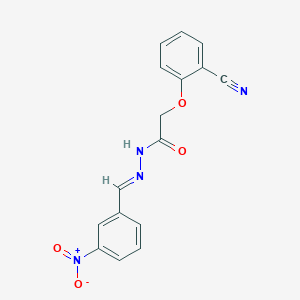

![N'-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-furohydrazide](/img/structure/B5509066.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)

![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)

![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)

![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)